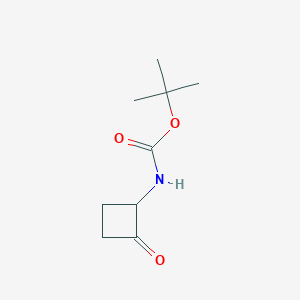
tert-butyl N-(2-oxocyclobutyl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(2-oxocyclobutyl)carbamate” is a chemical compound with the CAS Number 1260817-77-3 . Its molecular weight is 185.22 and its IUPAC name is tert-butyl 2-oxocyclobutylcarbamate . The compound is typically stored at -10 degrees Celsius .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-(2-oxocyclobutyl)carbamate” were not found, similar compounds such as tert-butyl carbamate have been synthesized through palladium-catalyzed cross-coupling reactions with various aryl halides .Molecular Structure Analysis
The InChI code for “tert-butyl N-(2-oxocyclobutyl)carbamate” is 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) . This indicates that the compound has a cyclobutyl ring structure with an oxo group and a carbamate group attached.Physical And Chemical Properties Analysis
“tert-butyl N-(2-oxocyclobutyl)carbamate” has a density of 1.1±0.1 g/cm3 . Its boiling point is 302.1±31.0 °C at 760 mmHg . The compound is in the form of a powder .Applications De Recherche Scientifique
Synthesis of Carbocyclic Analogues : The compound is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure is pivotal for understanding the substitution of the cyclopentane ring in these intermediates (Ober et al., 2004).
Preparation of Agonists for Metabotropic Glutamate Receptor 5 : The compound is used in the synthesis of N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for preparing agonists of metabotropic glutamate receptor 5. This synthesis involves a one-step Curtius rearrangement, revealing the importance of tert-butyl carbamate in the reaction mechanism (Sun et al., 2014).
Development of Fluorescent Sensory Materials : The addition of tert-butyl groups to carbazole derivatives, like TCBT, enables the formation of organogels that can be used as fluorescent sensory materials for detecting various acid vapors. This highlights the role of tert-butyl in gel formation and sensory applications (Sun et al., 2015).
Cyclizative Atmospheric CO2 Fixation : tert-Butyl N-(2-oxocyclobutyl)carbamate is used in a process involving tert-butyl hypoiodite for the cyclizative fixation of atmospheric CO2 with unsaturated amines. This innovative method efficiently leads to cyclic carbamates with iodomethyl groups (Takeda et al., 2012).
Modification of Bioactive Compounds : The tert-butyl group, often found in medicinal chemistry, is examined for its effects on the properties of bioactive compounds. The study documents the comparison of tert-butyl with other substituents in the drug discovery process (Westphal et al., 2015).
Stereoselective Synthesis of Factor Xa Inhibitors : The compound aids in the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, crucial for the creation of factor Xa inhibitors. This highlights the control of stereochemistry in the synthesis process (Wang et al., 2017).
Photocatalyzed Amination in Organic Chemistry : The compound is used in the photocatalyzed amination of o-hydroxyarylenaminones. This process establishes a novel cascade pathway for assembling a range of 3-aminochromones, expanding the applications of photocatalyzed protocols (Wang et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-oxocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCYHPABMXGUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-oxocyclobutyl)carbamate | |
CAS RN |
1260817-77-3 | |
| Record name | tert-butyl N-(2-oxocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)
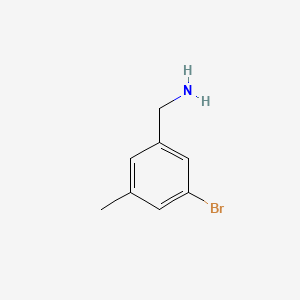
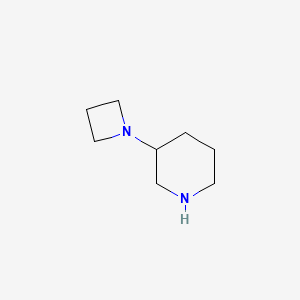
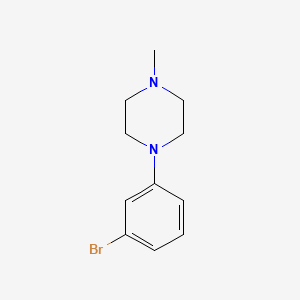
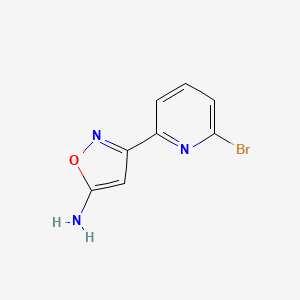
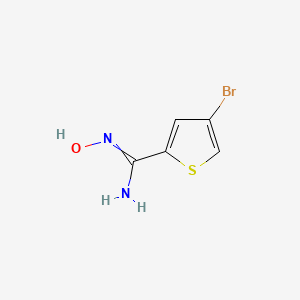
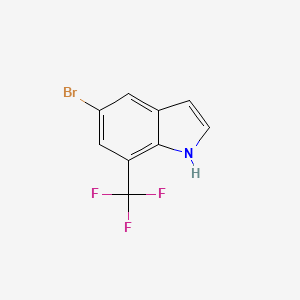
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1524583.png)
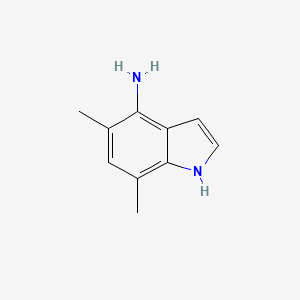
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)